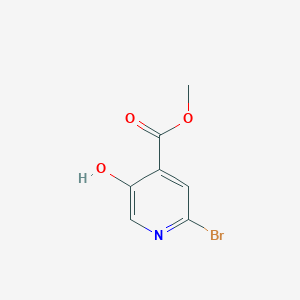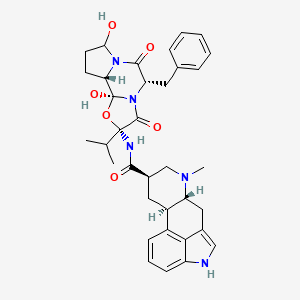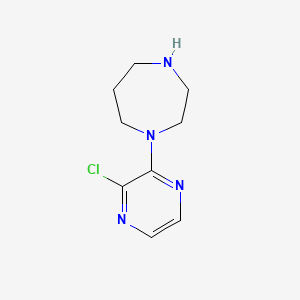
1-(3-Chloropyrazin-2-yl)-1,4-diazepane
Vue d'ensemble
Description
The molecule “1-(3-Chloropyrazin-2-yl)-1,4-diazepane” is a diazepane derivative with a pyrazine ring attached. Pyrazines are aromatic organic compounds with two nitrogen atoms in the six-membered ring, and diazepanes are seven-membered rings with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the seven-membered diazepane ring and the six-membered pyrazine ring. The pyrazine ring would likely contribute to the aromaticity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the pyrazine ring and the presence of the nitrogen atoms in the diazepane and pyrazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro group could increase its polarity, and the nitrogen atoms could participate in hydrogen bonding, influencing its solubility properties .Applications De Recherche Scientifique
Antimicrobial Evaluation
- Scientific Field : Medicinal Chemistry .
- Application Summary : The compound 3-chloropyrazine-2-carboxamide, which is structurally similar to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, has been used in the synthesis of novel pyrazinamide derivatives for antimicrobial evaluation .
- Methods of Application : The method involved aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .
- Results : Four of the synthesized compounds showed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. The minimum inhibitory concentration (MIC) values ranged from 6 to 42 µM .
Molecular Structure Investigation
- Scientific Field : Molecular Structure Analysis .
- Application Summary : A compound structurally similar to 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, specifically (E)-1-(3-choloropyrazin-2-yl)-2-(3-ethyl-2,6-diphenyl piperidin-4-ylidene) hydrazine, has been studied for its molecular structure using various spectroscopic techniques .
- Methods of Application : The study involved the use of FT-IR, FT-Raman, UV, and NMR spectroscopy .
- Results : The results of the study are not explicitly mentioned in the source .
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZKYRTYAHGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



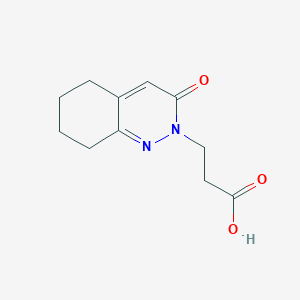
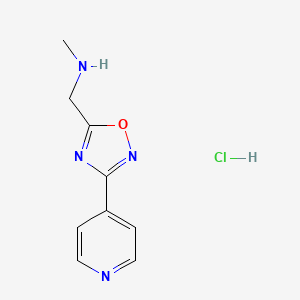
![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)
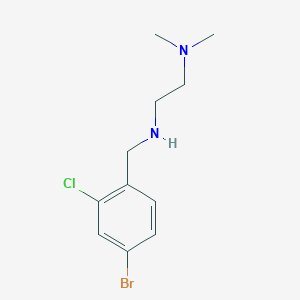
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)
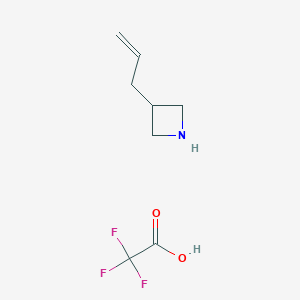
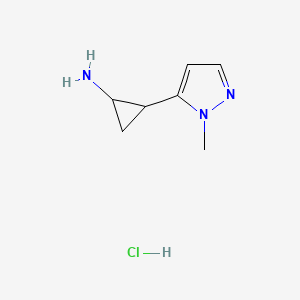
![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)
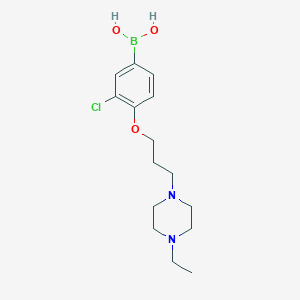
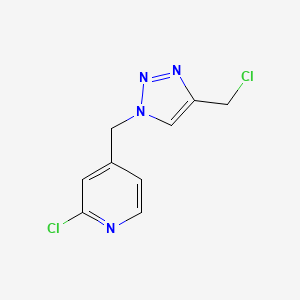
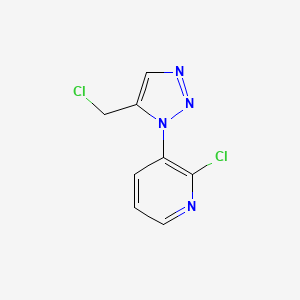
![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)
